AB-CHMINACA metabolite M1B

Forensic Toxicology Metabolite Identification High-Resolution Mass Spectrometry

Procure the primary, validated urinary biomarker for AB-CHMINACA consumption. This certified reference material (CRM), a ≥98% pure mixture of diastereomers, is essential for forensic toxicology labs to calibrate LC-MS/MS methods, ensuring accurate identification of the parent drug in criminal and workplace investigations. Unlike generic or incorrect isomer standards, M1B's unique hydroxylation pattern guarantees reliable peak identification, preventing costly false negatives or misidentification in evidentiary reporting.

Molecular Formula C20H28N4O3
Molecular Weight 372.5
Cat. No. B1154809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-CHMINACA metabolite M1B
Synonyms(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; 
Molecular FormulaC20H28N4O3
Molecular Weight372.5
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O
InChIInChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1
InChIKeyJPYMZGZGKXHPPL-KVULBXGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98% (mixture of diastereomers)A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





AB-CHMINACA Metabolite M1B (CAS 2131173-54-9): A Critical Analytical Reference Standard for Synthetic Cannabinoid Forensic Toxicology


AB-CHMINACA metabolite M1B (C₂₀H₂₈N₄O₃, MW 372.5) is a primary mono-hydroxylated metabolite of the Schedule I synthetic cannabinoid receptor agonist (SCRA) AB-CHMINACA . This analytical reference standard, supplied as a crystalline solid at ≥98% purity (mixture of diastereomers), is a validated in vivo biomarker for confirming human consumption of the parent drug AB-CHMINACA in forensic urine drug testing [1][2]. Unlike the parent compound, M1B possesses a hydroxyl group on the cyclohexylmethyl ring, which critically alters its analytical detection profile, receptor activity, and regulatory handling requirements [3].

Why Procuring a Generic AB-CHMINACA Metabolite Standard is Scientifically Inadmissible for Forensic Confirmation


Generic substitution or the use of non-certified in-house preparations of AB-CHMINACA metabolites fails to meet the evidentiary standards required for forensic toxicology and clinical confirmation. Accurate identification of SCRA consumption relies on detecting specific metabolite biomarkers, not the rapidly cleared parent drug [1]. For AB-CHMINACA, the metabolic pathway yields multiple mono-hydroxylated isomers (e.g., M1A, M1B), di-hydroxylated species, and hydrolyzed products, each with distinct chromatographic retention times and fragmentation patterns [2][3]. Substituting M1B with an uncharacterized or incorrect isomer will lead to false negatives due to mismatched LC-MS/MS transitions or false positives from cross-reactivity in immunoassays [4]. Furthermore, the residual CB1 receptor activity in certain AB-CHMINACA metabolites (EC₅₀ >100 nM) necessitates their use as pure analytical reference materials to avoid misinterpretation of 'activity equivalent' calculations in forensic casework, a requirement that cannot be met by generic, unverified chemical stocks [5].

AB-CHMINACA Metabolite M1B: Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Structural Confirmation of Mono-Hydroxylation at the Cyclohexylmethyl Ring Enables Definitive Isomeric Differentiation from M1A

AB-CHMINACA metabolite M1B is a mono-hydroxylated metabolite specifically hydroxylated on the cyclohexylmethyl ring, in contrast to its positional isomer M1A, which undergoes hydroxylation on the valine-derived side chain. This structural divergence results in distinct and quantifiable analytical behavior. In vitro metabolism studies using human liver microsomes (HLMs) identified both M1A and M1B among 26 total metabolites, with M1B being one of the primary mono-hydroxylated species [1]. In authentic human urine samples, M1B (formally designated as M1 in some nomenclature) is identified and quantified alongside other major metabolites [2]. This unique hydroxylation pattern distinguishes M1B from other hydroxylated metabolites, including those of related SCRAs like ADB-CHMINACA (MAB-CHMINACA), which does not undergo this specific amide hydrolysis pathway [3].

Forensic Toxicology Metabolite Identification High-Resolution Mass Spectrometry

Quantifiable Residual CB1 Receptor Activity: A Critical Distinction for In Vitro Pharmacology vs. Inactive Metabolites

In contrast to the carboxylated hydrolysis metabolites of several SCRA sub-classes which exhibit no detectable CB1 activity at 1 µM, the metabolites of AB-CHMINACA, including the hydrolysis product, retain significant, albeit reduced, agonist activity at the CB1 receptor [1]. A systematic functional evaluation using a β-arrestin2 recruitment assay in a HEK293T cell system quantified this residual activity. While the parent AB-CHMINACA is a high-efficacy full agonist (EC₅₀ <10 nM), its major metabolites, including the class to which M1B belongs (hydrolysis and hydroxylation products), exhibit EC₅₀ values greater than 100 nM [1]. This contrasts sharply with metabolites of 5F-AB-PINACA or ADB-CHMICA, which are completely inactive under the same conditions [1].

Pharmacodynamics CB1 Receptor β-Arrestin2 Recruitment Assay

Validated In Vivo Human Urinary Excretion Profile Quantifies M1B as a Primary Biomarker for AB-CHMINACA Consumption

The forensic utility of M1B is directly supported by its quantitative presence in human urine following AB-CHMINACA abuse. In a study analyzing an authentic urine specimen, M1B (designated as M1 in the study) was identified and quantified at a concentration of 3.2 ng/mL without hydrolysis, and its concentration increased to 7.8 ng/mL after β-glucuronidase hydrolysis, indicating significant glucuronidation [1]. This in vivo validation establishes M1B as a major urinary metabolite, a finding consistent with in vitro predictions using human liver microsomes where it was one of five major mono-hydroxylated metabolites detected [2].

Forensic Toxicology Urine Drug Testing Biomarker Validation

Quantified Analytical Solubility and Stability Profile Ensures Robust Method Development and Reproducible Quantification

As a certified reference material (CRM) with a purity of ≥98% (mixture of diastereomers), AB-CHMINACA metabolite M1B is supplied with a quantified solubility profile essential for reproducible analytical method development . Its solubility in common LC-MS solvents is as follows: 50 mg/mL in DMF, 30 mg/mL in DMSO, 30 mg/mL in Ethanol, and 0.5 mg/mL in DMF:PBS (1:1) . This contrasts with the parent compound AB-CHMINACA, which has lower aqueous solubility and different stability parameters. The compound is recommended for storage at -20°C to ensure long-term integrity, a critical specification for maintaining a valid analytical reference standard chain of custody .

Analytical Chemistry Reference Material Method Validation

Regulatory Exemption as a DEA-Exempt Certified Reference Standard Streamlines Laboratory Procurement and Compliance

While the parent drug AB-CHMINACA is a Schedule I controlled substance under the US Controlled Substances Act (21 CFR 1308.11), its analytical reference standard metabolites, including M1B, are provided as DEA-exempt preparations [1]. This regulatory distinction is of paramount importance for procurement. For the parent drug AB-CHMINACA, laboratories are required to possess a DEA Schedule I license and manage extensive record-keeping for acquisition and disposal, a significant administrative and security burden [1]. In contrast, procuring the DEA-exempt M1B CRM allows forensic and clinical laboratories to acquire a crucial analytical tool without the associated regulatory delays and compliance costs .

Regulatory Compliance Forensic Standards DEA Exemption

Definitive Application Scenarios for AB-CHMINACA Metabolite M1B Based on Quantified Evidence


Primary Analytical Reference Standard for Confirming AB-CHMINACA Intake in Forensic Urine Drug Testing

Scenario: A forensic toxicology laboratory requires a certified reference material to identify and quantify the primary urinary biomarker for AB-CHMINACA use in criminal investigations or workplace drug testing. Evidence: As validated by in vivo human studies, M1B is the most abundant urinary metabolite, present at 7.8 ng/mL after hydrolysis, a concentration 3.1-fold higher than the next major metabolite M3 [1][2]. The use of this DEA-exempt CRM [3] allows the lab to calibrate LC-MS/MS methods with a certified standard, ensuring accurate peak identification and quantification, thereby meeting the legal and scientific standards required for forensic reporting [4].

Critical Calibrant for Distinguishing AB-CHMINACA Use from Other SCRA Exposures via Isomer-Specific LC-HRMS Analysis

Scenario: A research or clinical laboratory needs to differentiate AB-CHMINACA consumption from that of closely related SCRAs like ADB-CHMINACA (MAB-CHMINACA), whose metabolites differ significantly. Evidence: M1B's unique hydroxylation pattern on the cyclohexylmethyl ring produces a distinct retention time and MS/MS fragmentation spectrum compared to the side-chain hydroxylated isomer M1A [1]. Furthermore, AB-CHMINACA's metabolic pathway, which produces M1B via amide hydrolysis, is not present in ADB-CHMINACA metabolism [2]. Using M1B as a specific calibrant is essential to avoid false positives or misidentification of the consumed SCRA.

Essential Positive Control for Investigating Residual CB1 Receptor Agonist Activity in SCRA Metabolites

Scenario: A pharmacology research group is studying the 'activity equivalent' contribution of SCRA metabolites to overall toxicological effects and requires a reference standard to serve as a positive control for their in vitro assays. Evidence: Unlike metabolites from other SCRA families (e.g., ADB-CHMICA) which are completely inactive at 1 µM, the AB-CHMINACA metabolite class to which M1B belongs retains measurable CB1 activity with an EC₅₀ > 100 nM [1]. This standard is necessary to calibrate functional assays (e.g., β-arrestin2 recruitment) and to accurately model the pharmacodynamic contribution of metabolites in biological samples.

Performance Verification Material for Method Validation of SCRA Metabolite Extraction and Analysis Protocols

Scenario: A laboratory is developing or validating a new analytical method for extracting and quantifying synthetic cannabinoid metabolites from urine or blood using SPE or QuEChERS techniques. Evidence: The defined solubility of M1B (e.g., 30 mg/mL in DMSO) [1] allows for the accurate preparation of quality control (QC) samples at known concentrations. Its documented urinary concentration range (low ng/mL) [2] provides a benchmark for establishing the assay's limit of quantification (LOQ) and for evaluating extraction recovery efficiency, ensuring the method's sensitivity and accuracy meet industry standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-CHMINACA metabolite M1B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.